Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]- is a chemical compound with a complex structure that includes a hexanamide backbone and a hydroxy-phenylmethyl group
Vorbereitungsmethoden
The synthesis of Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]- typically involves multiple steps. One common synthetic route includes the reaction of hexanamide with a phenylmethyl group under specific conditions to introduce the hydroxy group at the desired position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]- can be compared with other similar compounds such as:
Hexanamide: A simpler compound without the hydroxy-phenylmethyl group.
Phenylmethyl derivatives: Compounds with similar phenylmethyl groups but different backbones.
Hydroxy derivatives: Compounds with hydroxy groups at different positions or on different backbones.
Eigenschaften
CAS-Nummer |
390361-88-3 |
---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-(6-hydroxy-1-phenylhexan-2-yl)hexanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-5-13-18(21)19-17(12-8-9-14-20)15-16-10-6-4-7-11-16/h4,6-7,10-11,17,20H,2-3,5,8-9,12-15H2,1H3,(H,19,21) |
InChI-Schlüssel |
NNERQCMZQSTLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(CCCCO)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.